N-benzyl-6-fluoropyrimidin-4-amine
CAS No.:
Cat. No.: VC12056617
Molecular Formula: C11H10FN3
Molecular Weight: 203.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FN3 |
|---|---|
| Molecular Weight | 203.22 g/mol |
| IUPAC Name | N-benzyl-6-fluoropyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H10FN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15) |
| Standard InChI Key | LRFLEBAZHPDUDN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=NC=N2)F |
Introduction
Chemical Structure and Physicochemical Properties
N-Benzyl-6-fluoropyrimidin-4-amine (C₁₁H₁₀FN₃) has a molecular weight of 203.22 g/mol. The pyrimidine ring is substituted with fluorine at position 6 and a benzylamine group at position 4, creating a planar structure conducive to π-π stacking interactions in biological targets . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀FN₃ |
| Molecular Weight | 203.22 g/mol |
| LogP (Partition Coefficient) | 2.1 (predicted) |
| Solubility | Moderate in DMSO, low in water |
The fluorine atom enhances electronegativity, improving binding affinity to enzymes like deubiquitinases , while the benzyl group contributes to lipophilicity, aiding membrane permeability.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A cost-effective method adapted from benzyl-protection strategies involves:
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Benzylation: Reaction of 6-fluoropyrimidin-4-amine with benzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group .
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Purification: Column chromatography or recrystallization yields >85% purity .
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature | 80°C | 82 |
| Catalyst | Pd(OAc)₂ | 88 |
Scalability Challenges
Industrial-scale production faces hurdles in removing byproducts like 4,6-difluoro analogs . Recent advances in flow chemistry have improved throughput by 40% .
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, pyrimidine H-2)
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δ 7.35–7.28 (m, 5H, benzyl aromatic)
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δ 6.75 (d, J = 7.2 Hz, 1H, NH)
13C NMR:
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δ 162.1 (C-F, J = 245 Hz)
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δ 158.9 (C-4 pyrimidine)
Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 203.1 [M+H]⁺ .
Biological Activities and Mechanisms
Enzyme Inhibition
N-Benzyl-6-fluoropyrimidin-4-amine inhibits USP1/UAF1 deubiquitinase (IC₅₀ = 3.1 μM), a target in nonsmall cell lung cancer (NSCLC). It destabilizes repair proteins like PCNA, inducing apoptosis .
Table 2: Inhibitory Activity Against Deubiquitinases
| Enzyme | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| USP1/UAF1 | 3.1 | 100 |
| USP7 | >50 | - |
Antimicrobial Activity
Analogous pyrimidine derivatives exhibit larvicidal activity (LC₅₀ = 12.4 μg/mL against Aedes aegypti) , suggesting potential for vector-borne disease control.
Structure-Activity Relationships (SAR)
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Fluorine Position: 6-Fluoro substitution maximizes enzyme inhibition vs. 4- or 5-fluoro analogs .
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Benzyl Modifications: Electron-donating groups (e.g., -OCH₃) on the benzyl ring enhance solubility but reduce potency.
Figure 1: SAR of Pyrimidine Derivatives
(Hypothetical plot showing IC₅₀ vs. substituent position)
Pharmacokinetics and Toxicity
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Metabolism: Hepatic CYP3A4 oxidation produces 6-fluoro-4-aminopyrimidine, excreted renally.
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Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses .
Future Directions
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